BenchChemオンラインストアへようこそ!

1,3,6-Trihydroxy-8-n-butylanthraquinone

Estrogen Receptor Anthraquinone Binding Affinity

1,3,6-Trihydroxy-8-n-butylanthraquinone (CAS 135161-97-6), also known as R1128B or Antibiotic WS 1128B, is a non-steroidal trihydroxyanthraquinone produced by Streptomyces sp. No.

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
CAS No. 135161-97-6
Cat. No. B141562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Trihydroxy-8-n-butylanthraquinone
CAS135161-97-6
Synonyms1,3,6-trihydroxy-8-n-butylanthraquinone
R 1128B
R-1128B
R1128B
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCCCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O
InChIInChI=1S/C18H16O5/c1-2-3-4-9-5-10(19)6-12-15(9)18(23)16-13(17(12)22)7-11(20)8-14(16)21/h5-8,19-21H,2-4H2,1H3
InChIKeyPPZYTBDLRLLDOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,6-Trihydroxy-8-n-butylanthraquinone (R1128B) Procurement: Key Identity and Baseline for Evidence-Based Selection


1,3,6-Trihydroxy-8-n-butylanthraquinone (CAS 135161-97-6), also known as R1128B or Antibiotic WS 1128B, is a non-steroidal trihydroxyanthraquinone produced by Streptomyces sp. No. 1128 [1]. It belongs to the R1128 family of natural products, which are characterized as competitive estrogen receptor (ER) antagonists with a 1,3,6-trihydroxy-8-alkylanthraquinone scaffold [2]. Unlike steroidal or other non-steroidal ER ligands, this compound exhibits quantifiable, congener-specific pharmacological differentiation that is critical for scientific procurement decisions.

1,3,6-Trihydroxy-8-n-butylanthraquinone (R1128B): Why In-Class Substitution Cannot Be Assumed


The R1128 congeneric series (A, B, C, D) share an identical 1,3,6-trihydroxyanthraquinone core but differ solely in the C-8 alkyl chain length (methyl, n-butyl, ethyl, n-pentyl, respectively). Despite this seemingly minor structural variation, estrogen receptor binding affinity varies by more than 2-fold across the series [1]. Furthermore, R1128B demonstrates a unique selectivity window against the androgen receptor that is not documented for the other congeners [2]. Substituting R1128B with a close analog or a generic anthraquinone such as emodin, which acts as a phytoestrogen with mixed agonist/antagonist properties [3], would introduce uncontrolled variability in functional antagonism potency, receptor selectivity, and in vivo antitumor efficacy. The quantitative evidence below establishes exactly where R1128B is differentiated and why procurement must be compound-specific.

1,3,6-Trihydroxy-8-n-butylanthraquinone (R1128B) Quantitative Differentiation Evidence


Estrogen Receptor Binding Affinity: R1128B vs. R1128 A, C, D Congeners

Among the four natural R1128 congeners, R1128B (n-butyl) exhibits an IC50 of 1.2×10⁻⁷ M for the rat uterine cytosol estrogen receptor, which is 2.2-fold more potent than R1128C (ethyl, IC50 2.6×10⁻⁷ M) and R1128D (n-pentyl, IC50 2.7×10⁻⁷ M), and equipotent to R1128A (methyl, IC50 1.1×10⁻⁷ M) [1]. The non-linear structure-activity relationship indicates that the n-butyl substituent at C-8 provides the optimal balance between hydrophobic interaction and steric fit within the ER ligand-binding domain.

Estrogen Receptor Anthraquinone Binding Affinity

Androgen Receptor Selectivity: R1128B ER vs. AR Differential Binding

R1128B demonstrates a 50-fold selectivity window for the estrogen receptor over the androgen receptor. The IC50 for androgen receptor binding is approximately 6×10⁻⁶ M, compared to 1.2×10⁻⁷ M for ER [1]. This selectivity profile was explicitly characterized in the primary pharmacological evaluation and is not reported for the other R1128 congeners in equivalent detail.

Selectivity Androgen Receptor Off-Target

In Vitro and In Vivo Potency Relative to Tamoxifen: A Clinically Validated Benchmark

In head-to-head studies, R1128B was approximately 8-fold less potent than tamoxifen in inhibiting MCF-7 breast cancer cell growth in soft agar (in vitro) and in suppressing MCF-7 xenograft tumor growth in nude mice and subrenal capsule assays (in vivo) [1]. The ER-dependent mechanism was confirmed by reversal of growth inhibition upon estradiol co-administration.

Antitumor Tamoxifen Potency Comparison

Functional Antagonism vs. Phytoestrogen Activity: R1128B Distinguished from Emodin

R1128B acts as a competitive, pure estrogen receptor antagonist with an ER IC50 of 0.12 μM [1]. In contrast, the widely available anthraquinone emodin binds human ERα with a Ki of 0.77 μM and functions as a phytoestrogen with context-dependent mixed agonist/antagonist activity [2]. Although the binding assays differ (rat uterine cytosol vs. recombinant human ERα), the 6.4-fold difference in target engagement potency, combined with the divergent functional pharmacology (pure antagonist vs. mixed modulator), represents a critical selection criterion.

Functional Selectivity Phytoestrogen Emodin

Synthetic Accessibility: Total Synthesis Route Confirmed for R1128B

A concise total synthesis of the entire R1128 A–D series, including R1128B, has been achieved via iterative ortho-lithiation of 2-(4-methoxyphenyl)-4,4-dimethyloxazoline [1]. Key synthetic steps proceed with high efficiency: ortho-alkylation yields range from 79% to 86%, and subsequent lactonization yields range from 73% to 90% [1]. This synthetic route provides a reliable alternative to fermentation-based production, ensuring batch-to-batch consistency and scalability for research procurement.

Total Synthesis Chemical Procurement Scalability

1,3,6-Trihydroxy-8-n-butylanthraquinone (R1128B): Evidence-Backed Application Scenarios for Procurement


Estrogen Receptor Antagonism in MCF-7 Breast Cancer Models

R1128B is directly validated for MCF-7 cell-based assays, demonstrating ER-dependent growth inhibition in soft agar that is reversed by estradiol [1]. Its 8-fold lower potency versus tamoxifen [1] provides a calibrated positive control for benchmarking novel ER antagonists. The pure competitive antagonist mechanism [1] ensures that observed antiproliferative effects are unambiguously attributable to ER blockade, enabling clean dose-response analyses in estrogen-responsive breast cancer research.

ER-Selective Chemical Probe with Defined Androgen Receptor Counter-Screen Data

The 50-fold ER-over-AR selectivity window [1] makes R1128B suitable as a chemical probe in experiments where androgen receptor cross-reactivity must be excluded. Researchers studying ER-dependent gene transcription, protein-protein interactions, or cellular proliferation can use the quantified selectivity ratio to pre-specify exclusion criteria for off-target effects, improving experimental rigor and reproducibility.

Non-Steroidal ER Antagonist Scaffold for Medicinal Chemistry Optimization

The established total synthesis route with well-characterized intermediate yields (alkylation 79–86%, lactonization 73–90%) [1] positions R1128B as an accessible starting point for structure-activity relationship (SAR) campaigns. Unlike tamoxifen, the anthraquinone core offers distinct intellectual property space and the C-8 butyl substituent can be systematically varied based on the congeneric potency data already available for R1128 A, C, and D [2].

In Vivo ER-Positive Tumor Xenograft Studies Requiring a Defined Potency Benchmark

R1128B has demonstrated antitumor activity in both MCF-7 nude mouse xenografts and subrenal capsule assays [1]. Although 8-fold less potent than tamoxifen, its non-steroidal structure and distinct metabolic liability profile may circumvent tamoxifen-resistance mechanisms. Procurement of R1128B enables head-to-head in vivo studies where the quantitative potency differential against tamoxifen [1] serves as a pre-established effect size for statistical power calculations.

Quote Request

Request a Quote for 1,3,6-Trihydroxy-8-n-butylanthraquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.